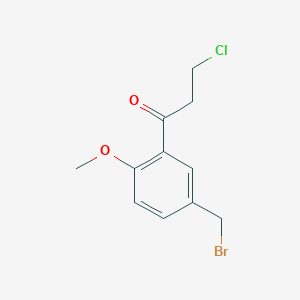

1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one

Beschreibung

1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one is a halogenated aromatic ketone with a molecular formula C₁₁H₁₀BrClO₂ and a molecular weight of 313.56 g/mol. Its structure features a phenyl ring substituted with a bromomethyl group at position 5, a methoxy group at position 2, and a 3-chloropropan-1-one moiety. This compound is primarily utilized as an intermediate in organic synthesis and drug development due to its reactive bromomethyl and chloropropanone groups, which enable diverse functionalization pathways [1].

Eigenschaften

Molekularformel |

C11H12BrClO2 |

|---|---|

Molekulargewicht |

291.57 g/mol |

IUPAC-Name |

1-[5-(bromomethyl)-2-methoxyphenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C11H12BrClO2/c1-15-11-3-2-8(7-12)6-9(11)10(14)4-5-13/h2-3,6H,4-5,7H2,1H3 |

InChI-Schlüssel |

PPXRRPSKJVIZTD-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)CBr)C(=O)CCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) and a catalyst such as benzoyl peroxide . The reaction conditions must be carefully controlled to achieve the desired monobrominated product. Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Analyse Chemischer Reaktionen

1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Addition Reactions: The carbonyl group in the chloropropanone moiety can undergo addition reactions with nucleophiles.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, diethyl phosphite for debromination, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of various chemical products and materials

Wirkmechanismus

The mechanism of action of 1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxy and chloropropanone groups contribute to the compound’s overall reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Differences

Biologische Aktivität

1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C12H12BrClO, and it has a molecular weight of approximately 305.59 g/mol. This article reviews the biological activity of this compound, focusing on its interactions with biological molecules, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The structural composition of 1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one includes:

- A bromomethyl group , which acts as an electrophile.

- A methoxy group that can influence the compound's lipophilicity and biological interactions.

- A chloropropanone moiety , which is known for its reactivity in various chemical transformations.

These structural elements contribute to the compound's ability to interact with nucleophilic sites in biological molecules, potentially influencing various biochemical pathways.

Biological Activity

Research indicates that 1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one exhibits significant biological activity, particularly in the following areas:

Enzyme Interactions

The compound's bromomethyl group allows it to bind to active sites on enzymes or receptors, potentially modulating their activity. Studies have shown that such interactions can lead to alterations in enzymatic functions, impacting cellular processes such as:

- Signal transduction pathways.

- Metabolic regulation .

Anticancer Potential

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, related compounds have demonstrated efficacy against various cancer types by targeting specific cellular pathways involved in tumor growth and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one.

Table 1: Summary of Related Compounds and Their Biological Activities

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 1-(5-(Chloromethyl)-2-methoxyphenyl)-3-chloropropan-1-one | C12H11Cl2O | 281.12 g/mol | Moderate anticancer activity |

| 1-(5-(Bromomethyl)-2-methoxyphenyl)-3-bromopropan-1-one | C12H12Br2O | 367.06 g/mol | Inhibits CDK9-mediated transcription |

| 1-(5-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one | C12H11BrClF | 325.57 g/mol | Antimicrobial properties |

The mechanisms through which 1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one exerts its biological effects are still under investigation. However, preliminary findings suggest:

- Electrophilic attack on nucleophilic residues in proteins could lead to enzyme inhibition.

- Modulation of gene expression through interference with transcriptional machinery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.